
Ethyl 1-BOC-azetidine-3-carboxylate
Description
Ethyl 1-BOC-azetidine-3-carboxylate (CAS No. 1346674-10-9) is a specialized organic compound with the molecular formula C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol . It features a four-membered azetidine ring protected by a tert-butoxycarbonyl (BOC) group at the 1-position and an ethyl ester moiety at the 3-carboxylate position. This dual functionalization makes it a versatile intermediate in pharmaceutical and organic synthesis, particularly for constructing nitrogen-containing heterocycles. For example, it has been employed in the stereoselective synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes via reactions with chiral imines . The BOC group enhances stability during synthetic processes, while the ethyl ester provides reactivity for further transformations, such as hydrolysis or coupling reactions.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl azetidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-5-15-9(13)8-6-12(7-8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAKQSWJCMKEGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704384 | |
Record name | 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346674-10-9 | |
Record name | 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of Preformed Azetidine-3-carboxylates
Azetidine-3-carboxylic acid derivatives serve as direct precursors for introducing the Boc (tert-butoxycarbonyl) protecting group. In this approach, ethyl azetidine-3-carboxylate is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, triethylamine or potassium carbonate in dichloromethane facilitates the reaction at 0–25°C, achieving yields of 85–91% for Boc-protected products .
Mechanistic Insights :
The reaction proceeds via nucleophilic attack of the azetidine nitrogen on the electrophilic carbonyl of Boc₂O, forming a carbamate linkage. Steric hindrance from the azetidine ring necessitates prolonged reaction times (3–10 hours) for complete conversion .
Optimization Data :
Condition | Solvent | Base | Yield (%) |
---|---|---|---|
0°C, 3 h | CH₂Cl₂ | Et₃N | 91 |
25°C, 10 h | THF | K₂CO₃ | 85 |
Strain-Release Cyclization of 1-Azabicyclo[1.1.0]butane
The strain-release strategy leverages the high reactivity of 1-azabicyclo[1.1.0]butane (ABCB) to construct azetidine rings. ABCB, prepared from commercially available 3-chloroazetidine via dehydrohalogenation, undergoes ring-opening with ethyl glyoxylate in a one-pot reaction .
Procedure :
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ABCB (1.0 equiv) is dissolved in THF at -78°C.
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Ethyl glyoxylate (1.2 equiv) is added dropwise, followed by warming to 25°C.
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After 12 hours, Boc₂O (1.5 equiv) and DMAP (0.1 equiv) are introduced to protect the amine .
Yield : 78% (two steps).
Advantages : Gram-scale feasibility and compatibility with diverse electrophiles, including trifluoromethylthiolation reagents .
Epoxide Ring-Opening and Cyclization
Epoxide-based routes exploit the nucleophilic ring-opening of 3-substituted-1,2-epoxypropanes. For example, 3-chloro-1,2-epoxypropane reacts with benzaldehyde and ammonia to form an imine intermediate, which is hydrolyzed to a β-amino alcohol and cyclized under basic conditions .
Key Steps :
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Imine Formation : Benzaldehyde and ammonia condense with the epoxide at 70–100°C.
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Hydrolysis : Acidic hydrolysis (HCl, H₂O) yields a β-amino alcohol hydrochloride.
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Cyclization : Potassium carbonate in methanol induces ring closure to form azetidine-3-carboxylic acid derivatives .
Ketone-to-Ester Conversion from 1-Boc-3-azetidinone
1-Boc-3-azetidinone, accessible via dimethoxyazetidine deprotection , serves as a versatile intermediate. The ketone is reduced to the secondary alcohol (NaBH₄, 80% yield) and oxidized to the carboxylic acid (KMnO₄, 65% yield), which is esterified with ethanol under acidic conditions (H₂SO₄, 90% yield).
Alternative Pathway :
Direct nucleophilic acyl substitution of the ketone with ethanol using BF₃·Et₂O as a catalyst achieves the ester in one step (50–60% yield), though competing side reactions limit efficiency.
Comparative Analysis of Methodologies
Method | Starting Material | Steps | Overall Yield (%) | Scalability |
---|---|---|---|---|
Boc Protection | Azetidine-3-carboxylate | 1 | 85–91 | High |
Strain-Release Cyclization | ABCB | 2 | 78 | Moderate |
Epoxide Ring-Opening | 3-Chloroepoxide | 3 | 45–60 | High |
Ketone-to-Ester Conversion | 1-Boc-3-azetidinone | 3 | 35–50 | Low |
Critical Considerations :
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Functional Group Tolerance : Strain-release methods tolerate electrophilic groups (e.g., CF₃S) , whereas epoxide routes require anhydrous conditions to prevent hydrolysis .
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Cost Efficiency : Boc protection is the most economical for small-scale synthesis, while epoxide strategies are preferred for industrial applications due to reagent availability .
Industrial-Scale Production Insights
Large-scale synthesis prioritizes continuous flow reactors for ABCB-based routes, enhancing safety and yield (up to 85% in pilot plants) . Green chemistry principles, such as solvent-free Boc protection using microwave irradiation, reduce environmental impact and processing time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-BOC-azetidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Synthetic Methods
The synthesis of Ethyl 1-BOC-azetidine-3-carboxylate can be achieved through various methods, including:
- Cyclization Reactions : Utilizing suitable precursors such as amino acids or other azetidine derivatives.
- Protecting Group Strategies : The BOC group is often used to protect the amine functionality during subsequent reactions.
Scientific Research Applications
This compound has numerous applications across various scientific disciplines:
Medicinal Chemistry
- Drug Development : This compound serves as an intermediate in the synthesis of several bioactive molecules, including enzyme inhibitors and anticancer agents. For instance, its derivatives have been explored for their potential in treating diseases like cancer and viral infections .
Organic Synthesis
- Building Block for Complex Molecules : It is utilized in constructing more complex organic molecules, including pharmaceuticals and agrochemicals, due to its reactive azetidine ring .
- Enzyme Inhibitors : Research indicates that derivatives of this compound can inhibit key enzymes involved in metabolic pathways, making them candidates for drug development targeting diseases such as tuberculosis and cancer .
Case Study 1: Antiviral Agents
A study highlighted the modification of this compound into various antiviral agents. The structural modifications allowed for enhanced interaction with viral targets, demonstrating its potential in drug discovery .
Case Study 2: Enzyme Inhibition
Research has shown that derivatives of this compound can effectively inhibit enzymes crucial for metabolic processes. For example, the synthesis of specific azetidine derivatives led to compounds that exhibited significant inhibitory activity against certain cancer-related enzymes .
Data Tables
Application Area | Specific Use Cases |
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Medicinal Chemistry | Synthesis of antiviral and anticancer agents |
Organic Synthesis | Building block for complex organic molecules |
Biological Research | Development of enzyme inhibitors |
Mechanism of Action
The mechanism of action of Ethyl 1-BOC-azetidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The azetidine ring structure allows for unique interactions with biological molecules, influencing pathways involved in cellular processes .
Comparison with Similar Compounds
tert-Butyl azetidine-3-carboxylate hydrochloride (CAS 53871-08-2)
1-Boc-3-(amino)azetidine (CAS 193269-78-2)
- Molecular Formula : C₈H₁₆N₂O₂; MW : 172.23 .
- Key Differences: Substitutes the carboxylate ester with an amino group.
- Impact: The amino group introduces nucleophilic reactivity, enabling participation in amide bond formation or reductive amination, unlike the carboxylate ester’s role as a leaving group.
Azetidine-3-carboxylic acid (CAS 36476-78-5)
- Molecular Formula: C₄H₇NO₂; MW: 101.10 .
- Key Differences : Lacks both the BOC and ethyl ester groups.
- Impact : The free carboxylic acid is highly polar and prone to zwitterionic behavior, limiting its utility in hydrophobic reaction environments.
Heterocyclic Variants: Ring Size and Conformational Effects
Ethyl 1-Boc-3-piperidinecarboxylate (CAS 130250-54-3)
- Molecular Formula: C₁₃H₂₃NO₄; MW: 257.33 .
- Key Differences : Features a six-membered piperidine ring instead of azetidine.
- Impact : The larger ring reduces ring strain, altering conformational flexibility and reactivity. Piperidine derivatives are often preferred in drug design for improved metabolic stability compared to strained azetidines.
Functional Group Variations: Esters vs. Acids
1-Methylazetidine-3-carboxylic acid (CAS 875629-26-8)
- Similarity Score : 0.72 .
- Key Differences : Replaces the BOC group with a methyl group and retains a free carboxylic acid.
- Impact : The methyl group provides minimal steric protection, making the compound more reactive but less stable under basic conditions.
Data Tables
Table 1: Structural and Physical Properties
Research Findings and Implications
- Ring Strain vs. Stability : Azetidine derivatives exhibit higher ring strain than piperidine analogs, which can be advantageous in reactions requiring conformational distortion but may reduce thermal stability .
- Protecting Group Strategies : The BOC group in this compound offers superior stability under acidic conditions compared to methyl or hydrogen substituents, as seen in 1-Methylazetidine-3-carboxylic acid .
- Functional Group Compatibility : Ethyl esters (e.g., this compound) are more versatile in hydrolysis and coupling reactions than tert-butyl esters or carboxylic acids .
Biological Activity
Ethyl 1-BOC-azetidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C9H15NO4
- Molecular Weight : 199.23 g/mol
- CAS Number : 142253-55-2
- InChI Key : NCADHSLPNSTDMJ-UHFFFAOYSA-N
This compound and its derivatives have been explored for their roles as inhibitors in various biological pathways:
- Anticancer Activity : Research has demonstrated that azetidine derivatives exhibit potent anticancer properties. In particular, compounds derived from azetidine-3-carboxylic acid have shown effectiveness against various cancer cell lines, including breast and colon cancers. For instance, a derivative was evaluated for its cytotoxicity against the MDA-MB-435 melanoma cell line, demonstrating significant growth inhibition with an IC50 value of 6.82 µM .
- Neuroprotective Effects : Recent studies have indicated that certain azetidine derivatives possess neuroprotective qualities. For example, compounds synthesized from azetidine frameworks were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing comparable inhibition to standard drugs like rivastigmine . These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's.
Table 1: Summary of Biological Activities
Activity Type | Target Cell Lines | IC50 Value (µM) | Reference |
---|---|---|---|
Anticancer | MDA-MB-435 (melanoma) | 6.82 | |
Anticancer | HCT-116 (colon cancer) | 5.13 | |
Neuroprotective | AChE Inhibition | Comparable to rivastigmine |
Case Study: Anticancer Activity
In a study by Zhang et al., various azetidine derivatives were synthesized and screened against multiple cancer cell lines, including HEPG2 and SW1116. The most potent compound exhibited an IC50 value of 1.18 µM against HEPG2 cells, outperforming traditional chemotherapeutics like staurosporine . This highlights the potential of this compound derivatives as novel anticancer agents.
Case Study: Neuroprotective Activity
A library of 3-aryl-3-azetidinyl acetic acid derivatives was synthesized to evaluate their neuroprotective effects in models of Parkinson's and Alzheimer's diseases. One compound demonstrated significant protective effects against glutamate-induced oxidative damage, reducing caspase activity, which is crucial in neurodegeneration . This suggests that this compound may contribute to developing treatments for neurodegenerative disorders.
Q & A
Q. Optimization Tips :
- Use anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of the BOC group.
- Monitor reaction progress via TLC or HPLC to minimize over-reaction.
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) to ensure high purity (>95%) .
Advanced: How can researchers resolve discrepancies in NMR data when characterizing this compound?
Answer:
Discrepancies in ¹H/¹³C NMR signals (e.g., unexpected splitting or shifts) may arise from:
- Conformational Flexibility : The BOC group and azetidine ring can adopt multiple conformations, leading to dynamic effects. Use variable-temperature NMR to identify coalescence points .
- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃, as hydrogen bonding with DMSO may stabilize certain conformers .
- Impurity Interference : Validate purity via HPLC-MS; residual solvents (e.g., ethyl acetate) or unreacted starting materials can obscure peaks .
Q. Advanced Validation :
- Perform 2D NMR (COSY, HSQC) to assign ambiguous signals.
- Cross-reference with crystallographic data (e.g., SHELX-refined structures) for bond angle/geometry consistency .
Basic: What are the critical safety considerations when handling this compound in laboratory settings?
Answer:
- PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation of dust/aerosols .
- First Aid :
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Advanced: What computational or experimental approaches are recommended for determining the crystal structure of this compound derivatives?
Answer:
- X-ray Crystallography :
- Grow single crystals via slow evaporation (e.g., ethanol/water mixtures).
- Collect diffraction data using a synchrotron or in-house diffractometer.
- Refine structures using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) to resolve torsional angles and hydrogen bonding networks .
- Computational Modeling :
Basic: How can researchers validate the purity of this compound using chromatographic techniques?
Answer:
- HPLC Method :
- Acceptance Criteria :
- Purity >95% (area normalization).
- No unidentified peaks exceeding 0.5% .
Advanced: How should researchers address contradictions in reported synthetic yields for this compound?
Answer:
Contradictions may stem from:
- Reagent Quality : Ensure Boc₂O and ethyl chloroformate are freshly distilled to avoid moisture-induced side reactions .
- Catalyst Efficiency : Screen bases (e.g., DMAP vs. TEA) to optimize acylation kinetics.
- Workup Procedures : Use pH-controlled extraction (e.g., NaHCO₃ washes) to isolate the ester product cleanly .
Q. Troubleshooting :
- Conduct kinetic studies (e.g., in situ IR) to identify rate-limiting steps.
- Compare yields under inert (N₂) vs. ambient conditions to assess oxygen/moisture sensitivity .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- FT-IR : Confirm ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and BOC carbonyl at ~1680 cm⁻¹ .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 255.3 (theoretical MW 254.29) .
- ¹³C NMR : Key signals include the BOC quaternary carbon (~80 ppm) and ester carbonyl (~170 ppm) .
Advanced: What strategies can mitigate racemization during the synthesis of chiral this compound derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.